molecular formula C19H21N3O3 B2608823 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide CAS No. 2034513-57-8

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide

Cat. No.: B2608823
CAS No.: 2034513-57-8
M. Wt: 339.395
InChI Key: LPUSRINGDDWCHJ-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide is a complex organic compound that features a furan ring, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as furfural.

    Coupling of the Pyrazole and Furan Rings: The pyrazole and furan rings can be coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,5-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Nitrated or halogenated derivatives of the benzamide moiety.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide is unique due to its combination of a furan ring, a pyrazole ring, and a benzamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit a range of biological activities that are not commonly found in simpler compounds .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-18(17-8-5-11-25-17)14(2)22(21-13)10-9-20-19(23)15-6-4-7-16(12-15)24-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUSRINGDDWCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)OC)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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